
N-(6-acetamido-1,3-benzothiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide
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Description
N-(6-acetamido-1,3-benzothiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide is a useful research compound. Its molecular formula is C20H19N3O2S and its molecular weight is 365.45. The purity is usually 95%.
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Biological Activity
N-(6-acetamido-1,3-benzothiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of a benzothiazole moiety and a tetrahydronaphthalene core. This structural diversity contributes to its biological activity. The molecular formula is C19H20N2O2S, with a molecular weight of approximately 344.44 g/mol.
Research indicates that this compound exhibits multiple mechanisms of action:
- Inhibition of Apoptotic Proteins : Similar to other compounds in its class, it may inhibit anti-apoptotic proteins such as BCL-2 and BCL-XL. This inhibition can restore apoptosis in cancer cells that typically evade cell death signals.
- Antibacterial Activity : Preliminary studies suggest that this compound may interfere with bacterial cell wall synthesis, demonstrating significant inhibitory effects against both Gram-positive and Gram-negative bacteria.
Anticancer Activity
Recent studies have evaluated the compound's effectiveness against various cancer cell lines. For instance:
Cell Line | IC50 (µM) | Notes |
---|---|---|
MDA-MB-468 (TNBC) | 6.57 | Strong activity observed |
MCF-7 (Breast) | 19.3 | Less potent compared to MDA-MB-468 |
The compound shows a promising profile against triple-negative breast cancer (TNBC) cells, with significant growth inhibition noted in vitro .
Antibacterial Activity
The compound has been tested against various bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 4 µg/mL |
Escherichia coli | 8 µg/mL |
These results indicate that this compound possesses notable antibacterial properties.
Case Studies
- Cancer Treatment : In a study involving MDA-MB-468 cells, the compound exhibited a synergistic effect when combined with gefitinib (an EGFR-TK inhibitor). This combination led to enhanced inhibition of cell proliferation and apoptosis induction .
- Antimicrobial Efficacy : A series of derivatives based on this compound were synthesized and evaluated for their antibacterial activity. Some derivatives showed even greater potency than the parent compound against resistant strains of bacteria.
Properties
IUPAC Name |
N-(6-acetamido-1,3-benzothiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S/c1-12(24)21-16-8-9-17-18(11-16)26-20(22-17)23-19(25)15-7-6-13-4-2-3-5-14(13)10-15/h6-11H,2-5H2,1H3,(H,21,24)(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPBVYNIRPAVKFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC4=C(CCCC4)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.